molecular formula C21H18O4 B1440687 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid CAS No. 1261913-24-9

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid

Cat. No.: B1440687
CAS No.: 1261913-24-9
M. Wt: 334.4 g/mol
InChI Key: HRSVGPNLAGDBJM-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a benzyloxy group and a methoxy group attached to the benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450, which is involved in drug metabolism. The interactions between this compound and these enzymes can alter the metabolic pathways and affect the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, this compound may inhibit the activity of certain enzymes by competing with natural substrates for binding sites, thereby reducing the rate of enzymatic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time due to gradual degradation or metabolic transformation. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of this compound can influence its overall bioavailability, efficacy, and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and benzyl bromide.

    Benzylation: The hydroxyl group of 4-hydroxybenzoic acid is benzylated using benzyl bromide in the presence of a base like potassium carbonate, resulting in the formation of 4-benzyloxybenzoic acid.

    Methoxylation: The benzyloxybenzoic acid is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: The major product is 4-(4-Benzyloxyphenyl)-2-carboxybenzoic acid.

    Reduction: The major product is 4-(4-Benzyloxyphenyl)-2-methoxybenzyl alcohol.

    Substitution: The major products depend on the substituent introduced, such as 4-(4-Benzyloxyphenyl)-2-aminobenzoic acid when an amine is used.

Scientific Research Applications

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a methoxy group.

    4-Benzyloxybenzoic acid: Lacks the methoxy group present in 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid.

    4-Methoxybenzoic acid: Lacks the benzyloxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-13-17(9-12-19(20)21(22)23)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVGPNLAGDBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692263
Record name 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-24-9
Record name 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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